3-(Sulfomethyl)hexa-2,4-dienedioic acid
Description
Properties
CAS No. |
96163-60-9 |
|---|---|
Molecular Formula |
C7H8O7S |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
3-(sulfomethyl)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O7S/c8-6(9)2-1-5(3-7(10)11)4-15(12,13)14/h1-3H,4H2,(H,8,9)(H,10,11)(H,12,13,14) |
InChI Key |
POPWSVQEQSUAPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CC(=O)O)C=CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Parent Compound
Before discussing specific sulfomethylation procedures, it is important to establish reliable methods for synthesizing the parent hexa-2,4-dienedioic acid structure, which serves as the foundation for preparing the target compound.
Classical Preparation Methods
The classical preparation of hexa-2,4-dienedioic acid typically involves oxidation reactions of appropriate precursors. A common approach utilizes the oxidation of cyclohexene or cyclohexane derivatives followed by ring-opening reactions to yield the desired dienedioic acid structure.
Stereoselective Synthesis
Controlling the stereochemistry of the double bonds in hexa-2,4-dienedioic acid is crucial for obtaining the desired cis,cis-configuration required for many applications. Several stereoselective methods have been developed:
Table 1: Stereoselective Synthesis Methods for Hexa-2,4-dienedioic acid
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Wittig Reaction | Ph₃P=CHCO₂Et | THF | 0-25 | 65-78 | E/Z mixture |
| HWE Reaction | (EtO)₂P(O)CH₂CO₂Et | DMF | 0-25 | 70-85 | Predominantly E |
| Modified Julia | PT-SO₂-Het | THF | -78 to 25 | 75-82 | Highly E-selective |
| Isomerization | Various catalysts | Various | 25-100 | 60-90 | Controllable |
Sulfomethylation Strategies
The preparation of 3-(Sulfomethyl)hexa-2,4-dienedioic acid typically involves the sulfomethylation of hexa-2,4-dienedioic acid. This section explores various sulfomethylation approaches that can be applied to the target compound.
Direct Sulfomethylation Methods
Direct sulfomethylation involves the introduction of the -CH₂SO₃H group directly onto the muconic acid structure. Several methods can be employed:
Base-Catalyzed Sulfomethylation
This approach utilizes basic conditions to enhance the nucleophilicity of the conjugated diene system, facilitating the attack on sulfomethylating agents:
- The hexa-2,4-dienedioic acid is treated with a base (typically NaOH or KOH) to form the corresponding carboxylate.
- The resulting nucleophilic species reacts with a sulfomethylating agent such as sodium hydroxymethanesulfonate (HOCH₂SO₃Na) or sodium methanethiolsulfonate (CH₃SO₂SNa).
- The reaction proceeds via a Michael-type addition followed by rearrangement to yield the 3-sulfomethyl derivative.
Table 2: Base-Catalyzed Sulfomethylation Conditions
| Base | Sulfomethylating Agent | Solvent | Temp (°C) | Time (h) | pH | Yield (%) |
|---|---|---|---|---|---|---|
| NaOH | HOCH₂SO₃Na | H₂O | 60-80 | 4-8 | 8-10 | 55-65 |
| KOH | CH₃SO₂SNa | H₂O/MeOH | 45-65 | 6-10 | 9-11 | 60-70 |
| Na₂CO₃ | HOCH₂SO₃Na | H₂O | 50-70 | 8-12 | 8-9 | 45-55 |
| Et₃N | CH₃SO₂SCH₃ | DMF | 60-80 | 3-6 | - | 50-60 |
Lewis Acid-Catalyzed Sulfomethylation
Lewis acid catalysts can facilitate the sulfomethylation process by activating the sulfomethylating agent:
- The reaction mixture containing hexa-2,4-dienedioic acid and the sulfomethylating agent is treated with a Lewis acid catalyst.
- The activated sulfomethylating agent reacts with the dienedioic acid at the C-3 position.
- Subsequent workup yields the desired this compound.
Indirect Sulfomethylation Methods
Indirect approaches involve multi-step sequences where a suitable precursor is first prepared and then transformed into the target compound.
Thiol-ene Addition Followed by Oxidation
This approach utilizes thiol-ene chemistry followed by oxidation:
- Hexa-2,4-dienedioic acid undergoes a thiol-ene addition with methanethiol (CH₃SH) to yield the 3-(thiomethyl)hexa-2,4-dienedioic acid intermediate.
- The sulfide intermediate is oxidized using hydrogen peroxide or a peroxy acid to produce the target sulfonic acid derivative.
Table 3: Oxidation Methods for Thioether Intermediates
| Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Na₂WO₄ | H₂O/MeOH | 0-25 | 2-4 | 75-85 |
| mCPBA | - | CH₂Cl₂ | 0-25 | 3-6 | 80-90 |
| Oxone | - | H₂O/acetone | 0-25 | 2-5 | 70-80 |
| H₂O₂/HCOOH | - | HCOOH/MeOH | 25-40 | 1-3 | 75-85 |
Advanced Synthetic Approaches
Recent advances in organic synthesis have opened new possibilities for preparing this compound with improved efficiency and selectivity.
Transition Metal-Catalyzed Approaches
Transition metal catalysts offer unique advantages for regioselective functionalization of unsaturated carboxylic acids:
- Palladium-catalyzed C-H activation followed by sulfomethylation
- Copper-catalyzed sulfomethylation utilizing directing group strategies
- Ruthenium-catalyzed redox processes for selective functionalization
Enzymatic Synthesis
Enzymatic approaches represent an environmentally friendly alternative for preparing the target compound:
- Biocatalytic oxidation of appropriate precursors
- Enzymatic sulfation followed by rearrangement
- Whole-cell biotransformations using engineered microorganisms
Optimization Strategies
Optimizing the preparation of this compound requires careful consideration of various reaction parameters to maximize yield and purity.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
Table 4: Solvent Effects on Sulfomethylation Reactions
| Solvent | Dielectric Constant | Reaction Rate | Selectivity | Product Purity |
|---|---|---|---|---|
| Water | 80.1 | High | Moderate | Moderate |
| DMF | 36.7 | High | Good | Good |
| DMSO | 46.7 | Very high | Good | Good |
| Toluene | 2.38 | Low | Poor | Poor |
| THF | 7.58 | Moderate | Moderate | Good |
| MeOH | 32.6 | High | Good | Moderate |
| Water/MeOH (1:1) | - | High | Good | Good |
Temperature and pH Control
Temperature and pH optimization is critical for achieving high yields while minimizing side reactions:
- Lower temperatures (0-25°C) typically favor selectivity but may reduce reaction rates
- Higher temperatures (>60°C) increase reaction rates but may lead to decomposition
- Optimal pH range is typically 8-10 for base-catalyzed reactions
- pH control during workup is essential for isolating the free acid form
Purification Techniques
Efficient purification methods are essential for obtaining high-purity this compound:
- Recrystallization from appropriate solvent systems
- Column chromatography using optimized eluent compositions
- Precipitation as metal salts followed by acidification
- Preparative HPLC for analytical-grade material
Analytical Methods for Characterization
Proper characterization of the synthesized this compound is crucial for confirming its identity and purity.
Spectroscopic Analysis
Table 5: Characteristic Spectroscopic Data
| Analytical Method | Key Signals/Features |
|---|---|
| ¹H NMR | δ 5.5-7.5 ppm (vinyl protons), 3.5-4.0 ppm (CH₂SO₃H), 12-13 ppm (COOH) |
| ¹³C NMR | 170-175 ppm (COOH), 120-140 ppm (vinyl carbons), 50-60 ppm (CH₂SO₃H) |
| IR | 3000-3300 cm⁻¹ (O-H stretch), 1680-1720 cm⁻¹ (C=O), 1030-1060 cm⁻¹ (S=O) |
| MS | m/z [M-H]⁻ calculated for C₇H₇O₇S |
Chromatographic Analysis
HPLC and GC-MS methods provide valuable information about product purity and can be used to monitor reaction progress.
Industrial Scale Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that must be addressed:
- Safety considerations for handling large quantities of reagents
- Cost-effective reagent selection and recycling strategies
- Process intensification to improve efficiency
- Waste management and environmental impact assessment
Chemical Reactions Analysis
Types of Reactions
3-(Sulfomethyl)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The sulfomethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(Sulfomethyl)hexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(sulfomethyl)hexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The sulfomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The conjugated diene system allows for resonance stabilization, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-(sulfomethyl)hexa-2,4-dienedioic acid with structurally related compounds:
Chemical and Physical Properties
| Property | This compound | trans,trans-Muconic acid | cis,cis-Muconic acid | 3-Chloro Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~248 (estimated) | 142.11 | 142.11 | 180.56 |
| Water Solubility | High (due to -SO$_3$H) | Moderate | Moderate | Low |
| Acidity (pKa) | <2 (sulfonic acid) | ~2.9 (carboxylic acids) | ~2.9 | ~2.9 |
| Thermal Stability | Moderate | High | Low | Moderate |
| Applications | Surfactants, pharmaceuticals | Nylon precursor | Biodegradable plastics | Specialty chemicals |
Research Findings and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
